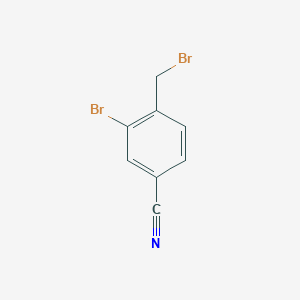

3-Bromo-4-(bromomethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYEILVGLSMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302199 | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-39-7 | |

| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89892-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzonitrile Derivatives in Synthetic Chemistry

Benzonitrile (B105546) derivatives, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are fundamental components in the toolkit of synthetic chemists. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. This chemical reactivity makes benzonitriles important precursors for a wide array of organic compounds. sigmaaldrich.com

In medicinal chemistry, the benzonitrile moiety is a common feature in numerous pharmaceutical agents. sigmaaldrich.com The nitrile group can act as a bioisostere for other functional groups, like carbonyls or halogens, and can participate in crucial binding interactions with biological targets such as enzymes and receptors. sigmaaldrich.com Its ability to modulate the physicochemical properties of a molecule, such as bioavailability, and to block metabolic pathways makes it a valuable component in drug design. sigmaaldrich.com

The Strategic Importance of Brominated Functionalities in Organic Synthesis

The incorporation of bromine atoms into organic molecules, a process known as bromination, is a transformation of paramount importance in organic synthesis. pyglifesciences.com Organobromine compounds are highly valued as versatile intermediates due to the excellent leaving group ability of the bromine atom. This property facilitates a wide range of chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. pyglifesciences.com

These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The strategic placement of a bromine atom on a molecule allows chemists to introduce a wide variety of other functional groups, providing a powerful method for molecular diversification and the synthesis of novel compounds with desired properties.

An Overview of 3 Bromo 4 Bromomethyl Benzonitrile As a Key Synthetic Intermediate

Regioselective Bromination Strategies

The most prevalent and efficient method for synthesizing this compound involves the regioselective bromination of a suitable precursor. This approach is critical to ensure the bromine atoms are introduced at the desired positions without reacting with other parts of the molecule.

Radical Bromination of 3-Bromo-4-methylbenzonitrile Precursors

The premier route to this compound is through the free-radical bromination of the benzylic methyl group of 3-Bromo-4-methylbenzonitrile. This classic transformation, known as the Wohl-Ziegler reaction, selectively targets the C-H bonds of the methyl group adjacent to the aromatic ring. thermofisher.comwikipedia.org The reaction is initiated by a radical source and proceeds via a chain mechanism. The presence of the electron-withdrawing cyano group on the aromatic ring can influence the reaction rate, generally retarding it compared to electron-rich substrates. researchgate.net

Figure 1:The success of the Wohl-Ziegler bromination hinges on the careful optimization of several reaction parameters to maximize the yield of the desired monobrominated product and minimize side reactions.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator and maintain the reaction chain. wikipedia.org For instance, when using carbon tetrachloride, the reaction is heated to its boiling point (around 77°C).

Solvents: The choice of solvent is critical. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness under radical conditions and its ability to dissolve the reactants while being a poor solvent for the succinimide (B58015) by-product, which conveniently floats as the reaction completes. organic-chemistry.org However, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene or acetonitrile (B52724) have been explored. wikipedia.orgorganic-chemistry.org

Initiators: The reaction requires a radical initiator to begin the chain process. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). prepchem.comrsc.org These molecules readily decompose upon heating or UV irradiation to generate the initial radicals needed to start the bromination cycle. The selection and concentration of the initiator can affect the reaction rate and efficiency. Photochemical initiation using UV light is also a viable and often cleaner alternative to chemical initiators. rsc.org

A summary of typical reaction conditions is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Precursor | 3-Bromo-4-methylbenzonitrile | Starting material with the target methyl group. |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. organic-chemistry.org |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent, allows for easy monitoring of reaction completion. wikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide | Generates initial radicals upon heating. prepchem.comrsc.org |

| Temperature | Reflux (e.g., ~77°C for CCl₄) | Promotes initiator decomposition and sustains the radical chain reaction. wikipedia.org |

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations over molecular bromine (Br₂). organic-chemistry.org The primary advantage of NBS is that it maintains a very low, steady-state concentration of Br₂ in the reaction mixture. scientificupdate.com This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is generated as a by-product of the main reaction. organic-chemistry.org This low concentration of Br₂ is crucial for selectivity, as it favors the radical substitution pathway at the benzylic position over competitive electrophilic addition to the aromatic ring. organic-chemistry.orgscientificupdate.com

The quality of the NBS can impact the reaction, with impurities potentially affecting the initiation and propagation steps. scientificupdate.com While the reaction is typically run without co-reagents, the focus is on the purity of the starting materials and the controlled generation of radicals.

A significant challenge in benzylic bromination is controlling selectivity to prevent the formation of unwanted by-products. scientificupdate.com The primary by-product in the synthesis of this compound is the dibrominated species, 3-Bromo-4-(dibromomethyl)benzonitrile.

Over-bromination: The formation of the dibrominated product occurs when the desired monobrominated product reacts further with another equivalent of the bromine radical. This is a common issue, especially if the reaction is left for too long or if an excess of NBS is used. scientificupdate.comecust.edu.cn

Aromatic Bromination: While less common under radical conditions with NBS, there is a possibility of electrophilic bromination on the aromatic ring, especially if the concentration of Br₂ becomes too high. The electron-withdrawing nature of the nitrile and bromo substituents on the precursor deactivates the ring, reducing this risk compared to electron-rich substrates. rsc.org

Strategies to maximize selectivity for the monobrominated product include:

Using a stoichiometric amount (or a slight excess) of NBS.

Carefully monitoring the reaction progress (e.g., by observing the consumption of the denser NBS and the formation of the less dense succinimide). wikipedia.org

In some cases, a two-step, one-pot procedure can be employed where an initial over-bromination is followed by the selective debromination of the dibromo-by-product back to the desired monobromo product using reagents like diethyl phosphite. ecust.edu.cn

| By-product | Structure | Formation Pathway | Mitigation Strategy |

| 3-Bromo-4-(dibromomethyl)benzonitrile | C₈H₄Br₃N | Radical bromination of the monobrominated product. | Control stoichiometry of NBS; monitor reaction time. scientificupdate.com |

| Ring-brominated isomers | C₈H₅Br₂N | Electrophilic aromatic substitution. | Use NBS to maintain low Br₂ concentration. organic-chemistry.org |

Alternative Synthetic Routes to this compound

While radical bromination of the corresponding methyl precursor is the dominant method, other synthetic strategies can be considered, though they are generally less direct.

A "direct bromination" could conceptually involve the transformation of a different functional group at the benzylic position into a bromide. For instance, a synthetic pathway could proceed through the corresponding benzylic alcohol, 3-Bromo-4-(hydroxymethyl)benzonitrile. This alcohol could then be converted to the desired benzyl (B1604629) bromide using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chemicalbook.com

This two-step approach involves:

Reduction of a Carboxylic Acid or Aldehyde: Starting from 3-bromo-4-formylbenzonitrile (B113230) or a derivative of 3-bromo-4-cyanobenzoic acid, a reduction would yield the benzylic alcohol.

Conversion of Alcohol to Bromide: The resulting alcohol is then treated with a brominating agent.

This alternative is typically more step-intensive and less atom-economical than the direct radical bromination of the readily available methyl precursor.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the synthetic intermediate, 3-bromo-4-methylbenzonitrile, is critical for the success of the subsequent bromination step and the final product's quality. A variety of purification and isolation techniques are employed to ensure the removal of unreacted starting materials, by-products, and residual reagents. simsonpharma.com

Following the synthesis of the intermediate, the reaction mixture is typically subjected to a workup procedure. This often involves washing the organic layer with aqueous solutions to remove acidic or basic impurities. For instance, washes with sodium bicarbonate or sodium carbonate solution can neutralize and remove acid catalysts, while a wash with sodium thiosulfate (B1220275) solution can eliminate any remaining bromine. chemicalbook.comchemicalbook.com The organic solution is then washed with brine to reduce its water content before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.comgoogle.com

The primary methods for purifying the crude intermediate include:

Recrystallization : This is a highly effective method for purifying solid organic compounds. simsonpharma.com The crude 3-bromo-4-methylbenzonitrile, which is a solid at room temperature, can be dissolved in a hot solvent or solvent mixture and allowed to cool slowly. sigmaaldrich.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The choice of solvent is crucial for efficient purification. researchgate.net

Column Chromatography : This technique is used to separate the intermediate from impurities based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. google.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the separated components are collected in fractions. orgsyn.org

Distillation : For liquid intermediates or if the intermediate has a suitable boiling point, vacuum distillation can be used for purification. simsonpharma.com This is particularly useful for separating compounds with different volatilities. lookchem.comorgsyn.org

Extraction : Liquid-liquid extraction is fundamental to the workup process, used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and water. simsonpharma.comchemicalbook.com

Filtration : This simple technique is used to separate a solid product from a liquid, such as isolating crystals after recrystallization or removing solid catalysts or by-products from a reaction mixture. rsc.orgsimsonpharma.com

Table 2: Purification Techniques for Synthetic Intermediates

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. simsonpharma.com | Purifying solid intermediates like 3-bromo-4-methylbenzonitrile. rsc.org |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. google.com | Separation of the target intermediate from by-products and unreacted starting materials. orgsyn.org |

| Extraction | Differential solubility of a compound in two immiscible solvents. simsonpharma.com | Isolating the product from the aqueous phase after quenching the reaction. chemicalbook.com |

| Washing | Removing water-soluble impurities from an organic solution. | Neutralizing acids, removing salts, and quenching excess reagents. chemicalbook.comchemicalbook.com |

| Drying | Removal of residual water from an organic solvent using an anhydrous salt. chemicalbook.com | Preparing the organic solution for solvent evaporation to yield the crude product. google.com |

| Distillation | Separation of liquids based on differences in boiling points. simsonpharma.com | Purifying liquid intermediates or solvents. researchgate.netlookchem.com |

Reactivity of the Bromomethyl Moiety

The bromomethyl group, being a benzylic bromide, is particularly reactive. The proximity of the benzene (B151609) ring stabilizes the transition states of both nucleophilic substitution and radical reactions, enhancing the lability of the bromine atom.

Nucleophilic Substitution Reactions

The electron-deficient carbon atom of the bromomethyl group is a prime target for nucleophiles, leading to the displacement of the bromide ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

A variety of heteroatom nucleophiles can readily displace the benzylic bromine of this compound, forming new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Alkoxides: In the presence of an alkoxide, such as sodium ethoxide, the bromomethyl group undergoes Williamson ether synthesis to yield the corresponding ether. For instance, a similar compound, ethyl 4-bromo-3-(bromomethyl)benzoate, reacts with sodium ethoxide to form ethyl 4-bromo-3-(ethoxymethyl)benzoate scribd.com. This indicates that this compound would similarly react with alkoxides to afford 3-bromo-4-(alkoxymethyl)benzonitriles.

Azide (B81097): Sodium azide is an effective nucleophile for converting benzylic bromides into the corresponding azides. The reaction of 4-(bromomethyl)benzaldehyde (B112711) with sodium azide in DMF yields 4-(azidomethyl)benzaldehyde, demonstrating the feasibility of this transformation rsc.org. This azide can then be used in "click chemistry" or be reduced to a primary amine.

Amines and Thiols: Based on the established reactivity of benzylic bromides, it is expected that this compound will react with primary and secondary amines to yield the corresponding substituted benzylamines. Similarly, reaction with thiols or thiolate salts would produce the corresponding thioethers. For example, 4-bromothiophenol (B107966) can react with alkyl halides to form thioethers bldpharm.com.

A summary of representative nucleophilic substitution reactions with heteroatom nucleophiles is presented in the table below.

| Nucleophile | Reagent Example | Product Type | Reference |

| Alkoxide | Sodium Ethoxide | Ether | scribd.com |

| Azide | Sodium Azide | Azide | rsc.org |

| Amine | Primary/Secondary Amine | Substituted Benzylamine | Inferred |

| Thiol | Thiol/Thiolate | Thioether | bldpharm.com |

The electrophilic nature of the bromomethyl group facilitates the formation of new carbon-carbon bonds, a crucial step in the synthesis of more elaborate molecular skeletons.

Cyanide: The displacement of the bromide by a cyanide ion offers a route to extend the carbon chain. For example, 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene reacts with sodium cyanide in DMSO to yield the corresponding benzyl cyanide researchgate.net. This suggests that this compound can be converted to 2-(3-Bromo-4-cyanophenyl)acetonitrile.

Enolates: Soft carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds like diethyl malonate, are effective for the alkylation of benzylic bromides. The reaction of diethyl malonate with an alkyl halide in the presence of a base like potassium carbonate and a phase-transfer catalyst leads to the formation of a C-C bond scribd.comgoogle.com. It is therefore anticipated that this compound will react with diethyl malonate to produce diethyl 2-(3-bromo-4-cyanobenzyl)malonate.

The following table summarizes key carbon-carbon bond-forming reactions.

| Nucleophile | Reagent Example | Product Type | Reference |

| Cyanide | Sodium Cyanide | Substituted Acetonitrile | researchgate.net |

| Enolate | Diethyl Malonate/Base | Substituted Malonic Ester | scribd.comgoogle.com |

Radical Reactions Involving the Benzylic Bromide

The benzylic C-H bonds of the precursor to this compound, 3-bromo-4-methylbenzonitrile, are susceptible to radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. The stability of the intermediate benzylic radical favors the selective bromination at this position. While this reaction is primarily used for the synthesis of the title compound, it also highlights the potential for further radical-mediated transformations at the benzylic position under appropriate conditions.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important nitrogen-containing functionalities.

Transformation of the Nitrile to Other Nitrogen-Containing Functional Groups

The electron-withdrawing nature of the nitrile group and the unsaturation of the carbon-nitrogen triple bond allow for several key transformations.

Formation of Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a widely used method for the synthesis of tetrazoles. This reaction can be catalyzed by various reagents. For example, the reaction of benzonitrile (B105546) with sodium azide can be catalyzed by gold nanoparticles and auric chloride researchgate.net. It is therefore expected that this compound can be converted to 5-(3-bromo-4-(bromomethyl)phenyl)-1H-tetrazole.

Reduction to Aldehyde and Alcohol: The nitrile group can be partially reduced to an aldehyde using reducing agents like diisobutylaluminium hydride (DIBAL-H). A patent describes the reduction of 4-bromo-3-(ethoxymethyl)benzonitrile (B2902522) to the corresponding aldehyde using DIBAL-H scribd.com. This aldehyde can be further reduced to a primary alcohol. For instance, 4-bromo-3-formylbenzonitrile (B1291470) is reduced to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) using sodium borohydride (B1222165) researchgate.net.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For example, 3-bromo-4-phenylisothiazole-5-carboxamide can be converted to the corresponding carboxylic acid using sodium nitrite (B80452) in trifluoroacetic acid mdpi.com. While this is not a direct hydrolysis of a nitrile, it points towards the general possibility of converting the nitrile group in this compound to a carboxylic acid, which would yield 3-bromo-4-(bromomethyl)benzoic acid.

Reduction to Primary Amine: The nitrile group can be fully reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is a standard transformation for nitriles and would convert this compound into [3-bromo-4-(aminomethyl)phenyl]methanamine, although the reactivity of the bromomethyl group would need to be considered.

A summary of the transformations of the nitrile group is provided in the table below.

| Transformation | Reagents | Product Functional Group | Reference |

| Tetrazole Formation | Sodium Azide | Tetrazole | researchgate.net |

| Partial Reduction | DIBAL-H | Aldehyde | scribd.com |

| Aldehyde Reduction | Sodium Borohydride | Alcohol | researchgate.net |

| Hydrolysis | Acid or Base | Carboxylic Acid | mdpi.com |

| Full Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | Inferred |

Hydrolysis and Related Reactions

The presence of a bromomethyl group confers significant reactivity upon this compound towards nucleophilic substitution. The benzylic bromide is particularly susceptible to hydrolysis and related reactions.

The hydrolysis of the benzylic bromide to form 3-Bromo-4-(hydroxymethyl)benzonitrile proceeds readily in the presence of water or hydroxide (B78521) sources. The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, but the S_N1 route is often favored due to the ability of the adjacent benzene ring to stabilize the resulting benzylic carbocation through resonance. In this mechanism, the C-Br bond cleaves heterolytically, forming a relatively stable carbocation intermediate, which is then rapidly attacked by a water molecule. A subsequent deprotonation step yields the final alcohol product.

This inherent reactivity extends to a variety of other nucleophiles beyond water. For instance, reaction with alkoxides (RO⁻) will yield the corresponding ether, while reaction with sodium cyanide would produce 3-bromo-4-(cyanomethyl)benzonitrile. The general conditions for such nucleophilic substitutions on benzylic bromides are well-established.

Table 1: Representative Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide | NaOH (aq) / H₂O | 3-Bromo-4-(hydroxymethyl)benzonitrile | Hydrolysis |

| Alkoxide | NaOR | 3-Bromo-4-(alkoxymethyl)benzonitrile | Williamson Ether Synthesis |

| Cyanide | NaCN | 3-Bromo-4-(cyanomethyl)benzonitrile | Nitrile Synthesis |

| Acetate | CH₃COONa | 3-Bromo-4-(acetoxymethyl)benzonitrile | Esterification |

Electrophilic Aromatic Substitution on the Benzonitrile Ring

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents: the cyano (-CN) group, the bromo (-Br) group, and the bromomethyl (-CH₂Br) group.

The directing influence of these groups is as follows:

Cyano group (-CN): A strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It is a meta-director.

Bromo group (-Br): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.

Bromomethyl group (-CH₂Br): A weakly deactivating group due to the inductive effect of the bromine atom.

When considering the positions for an incoming electrophile (E⁺), the directing effects converge. The -CN group at C1 directs towards C3 and C5. The -Br group at C3 directs towards C2, C5, and C1. The -CH₂Br group at C4 directs towards C2 and C6. The C5 position is strongly favored as it is meta to the powerful cyano director and para to the ortho, para-directing bromo group. Substitution at this position benefits from the resonance stabilization provided by the bromine atom without being strongly deactivated by the cyano group's resonance effect. Therefore, electrophilic substitution, such as nitration or further bromination, is predicted to occur predominantly at the C5 position.

For example, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 3-Bromo-5-nitro-4-(bromomethyl)benzonitrile as the major product.

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two distinct carbon-bromine bonds: an aromatic C(sp²)-Br bond and a benzylic C(sp³)-Br bond. This duality allows for selective functionalization through metal-catalyzed cross-coupling reactions, with the reactivity being highly dependent on the chosen catalyst and reaction conditions.

C-Br Bond Reactivity at the Aromatic Core

The C(sp²)-Br bond at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. In palladium-catalyzed reactions, the general order of halide reactivity is I > Br > Cl, making the aryl bromide a suitable substrate. wikipedia.orgsigmaaldrich.com

Achieving selective coupling at the aromatic C-Br bond in the presence of the benzylic C-Br bond is a common synthetic challenge. The outcome depends on the relative rates of oxidative addition of the palladium catalyst to the C(sp²)-Br versus the C(sp³)-Br bond. While benzylic halides can be reactive coupling partners, conditions can often be tuned to favor the reaction at the more robust aryl halide position. researchgate.netnih.gov Factors such as the choice of palladium catalyst, ligand, base, and solvent system are critical for controlling this chemoselectivity.

For instance, a Suzuki-Miyaura coupling using a palladium catalyst like Pd(PPh₃)₄ with an arylboronic acid would be expected to selectively form a C-C bond at the C3 position. This allows for the synthesis of complex biaryl structures while leaving the reactive benzylic bromide intact for subsequent transformations. researchgate.net Similarly, Sonogashira coupling with a terminal alkyne can be directed to the aromatic position under appropriate conditions. wikipedia.orgsioc-journal.cnnumberanalytics.comvedantu.comorganic-chemistry.org

Table 2: Predicted Selective Cross-Coupling Reactions at the Aromatic C-Br Bond

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 3-Aryl-4-(bromomethyl)benzonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) | 3-Alkynyl-4-(bromomethyl)benzonitrile |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 3-Alkenyl-4-(bromomethyl)benzonitrile |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | 3-Amino-4-(bromomethyl)benzonitrile |

Applications of 3 Bromo 4 Bromomethyl Benzonitrile in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The inherent reactivity of 3-Bromo-4-(bromomethyl)benzonitrile makes it an ideal starting material for the synthesis of intricate organic structures. The differential reactivity of the benzylic bromide and the aryl bromide, coupled with the directing and activating effects of the cyano group, allows for sequential and site-selective reactions.

Synthesis of Novel Heterocyclic Compounds

The dual electrophilic nature of the benzylic bromide and the aromatic C-Br bond, in proximity to a nitrile group, provides a powerful platform for the synthesis of a variety of nitrogen-containing heterocycles. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single synthetic operation.

Annulation reactions involving this compound or its derivatives are a key strategy for constructing fused heterocyclic systems. The benzylic bromide can readily react with nucleophiles, such as amines, to initiate a sequence of reactions leading to cyclization. For instance, the reaction with primary amines can lead to the formation of isoindolinone cores, a common motif in medicinal chemistry. This process typically involves the initial N-alkylation at the benzylic position, followed by an intramolecular cyclization where the nitrogen attacks the cyano group or a derivative thereof.

While direct examples with this compound are not extensively documented in readily available literature, the synthesis of isoindolinones from related 2-formylbenzonitriles is well-established. organic-chemistry.orgrsc.org These reactions often proceed via a tandem imine formation, umpolung, and intramolecular aza-Michael addition. organic-chemistry.org It is chemically plausible that this compound can be readily converted to the corresponding 2-formyl-3-bromobenzonitrile, which can then undergo such annulation reactions.

A general representation of this synthetic utility is the reaction of a 2-acylbenzonitrile with a pronucleophile, which can lead to isoindolin-1-ones with a tetrasubstituted C-3 position through a cascade reaction. Current time information in Bangalore, IN. The presence of the bromine atom on the aromatic ring of this compound offers a handle for further functionalization of the resulting heterocyclic product, for example, through palladium-catalyzed cross-coupling reactions. rsc.orgtcichemicals.com

| Starting Material | Reagent | Product Type | Potential Application |

| 3-Bromo-4-formylbenzonitrile (B113230) (derived from title compound) | Primary Amine | Substituted Isoindolinone | Scaffold for bioactive molecules |

| This compound | Diamine | Fused Diazepine derivative | Novel heterocyclic systems |

This table presents potential annulation reactions based on established reactivity patterns of similar compounds.

The nitrile group in this compound can participate in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. More commonly, the nitrile group can be converted into a more reactive 1,3-dipole precursor, or the benzylic bromide can be used to introduce a dipolarophile.

For example, the nitrile can be converted to a nitrile oxide. While the direct conversion of an aryl nitrile to a nitrile oxide is challenging, related cycloadditions of benzonitrile (B105546) N-oxide with various dipolarophiles are well-documented to form Δ2-isoxazolines. nih.gov More relevant to the core structure, bromonitrile oxide, generated in situ, readily undergoes 1,3-dipolar cycloadditions with alkenes to yield 3-bromo-Δ²-isoxazolines. acs.orgrsc.org These products are valuable synthetic intermediates themselves, where the bromine at the C3 position can be substituted by various nucleophiles. acs.org

Furthermore, the benzylic bromide functionality allows for the attachment of the molecule to a dipolarophile or a dipole. This tethered system can then undergo an intramolecular cycloaddition to form complex, fused heterocyclic structures. Visible-light-mediated intramolecular radical cyclization of α-brominated amides tethered to alkylidenecyclopropanes is a known strategy to produce polycyclic benzazepine derivatives, highlighting the utility of a bromo-functionalized tether. acs.org

| Reaction Type | Reactants | Product Class | Key Feature |

| 1,3-Dipolar Cycloaddition | Bromonitrile Oxide (related dipole) + Alkene | 3-Bromo-Δ²-isoxazoline | Regio- and stereoselective formation of heterocycles. acs.orgrsc.org |

| Intramolecular [3+2] Cycloaddition | Tethered Nitrone-Alkene (derived from title compound) | Fused Isoxazolidine | Construction of complex polycyclic systems. |

This table illustrates potential cycloaddition strategies based on the reactivity of functional groups present in or derived from this compound.

Formation of Polyaromatic Systems

The dual bromine functionalities of this compound serve as excellent handles for the construction of polyaromatic systems through various cross-coupling methodologies. The differential reactivity of the benzylic bromide (sp³-hybridized carbon) and the aryl bromide (sp²-hybridized carbon) allows for selective and sequential reactions.

Palladium-catalyzed reactions are particularly powerful in this context. rsc.org For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive aryl bromide position, leaving the benzylic bromide intact for subsequent transformations. This subsequent reaction could be another cross-coupling reaction or a cyclization step to build up a polycyclic aromatic framework. The synthesis of heteroacenes through annulation reactions of electrophilic benzannulated heterocycles is a documented strategy. researchgate.netnewdrugapprovals.org A derivative of this compound could serve as such an electrophilic precursor.

Furthermore, palladium-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenonitriles has been shown to produce 2,3-diarylindenones and polycyclic aromatic ketones, demonstrating the utility of a halo-benzonitrile structure in building polyaromatic systems. rsc.org

Role as a Key Intermediate in Multi-step Synthesis

The synthetic utility of this compound extends to its role as a crucial intermediate in the total synthesis of complex, biologically active molecules. Its pre-functionalized core allows for the efficient introduction of key structural motifs required for pharmacological activity.

Precursor to Biologically Active Molecules

A prominent example of the application of a derivative of this compound is in the synthesis of Febuxostat. Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. google.com A key intermediate in several reported syntheses of Febuxostat is 3-bromo-4-isobutoxybenzonitrile . epo.org

The synthesis of this intermediate can be envisioned to start from 3-bromo-4-hydroxybenzonitrile, which itself can be prepared from 4-cyanophenol. The alkylation of the hydroxyl group with isobutyl bromide furnishes 3-bromo-4-isobutoxybenzonitrile. This intermediate then undergoes further transformations, including thioamidation and cyclization with ethyl 2-chloroacetoacetate, to construct the thiazole (B1198619) ring of Febuxostat. google.com The initial bromination to introduce the bromine at the 3-position is a critical step for the subsequent synthetic route. While not directly starting from this compound, this example underscores the importance of the 3-bromo-4-cyanobenzyl scaffold in the synthesis of this significant pharmaceutical agent.

| Intermediate | Target Molecule | Therapeutic Area | Synthetic Steps from Intermediate |

| 3-Bromo-4-isobutoxybenzonitrile | Febuxostat | Anti-gout | Thioamidation, Cyclization, Hydrolysis google.com |

This table details a key biologically active molecule synthesized from a close derivative of the title compound.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 3-Bromo-4-(bromomethyl)benzonitrile provides key insights into the arrangement of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum recorded in deuterated methanol (B129727) (MeOD) at 500 MHz, the following signals are observed: a singlet at approximately 4.70 ppm, which is attributed to the two protons of the bromomethyl (-CH₂Br) group. The aromatic region of the spectrum displays a doublet at approximately 7.71 ppm with a coupling constant (J) of 8.0 Hz, and another doublet at 7.73 ppm, also with a J value of 8.0 Hz. A singlet is also observed at 8.04 ppm. google.com

The singlet nature of the 4.70 ppm signal indicates that these protons are not coupled to any neighboring protons. The signals in the aromatic region correspond to the three protons on the benzene (B151609) ring. Their specific splitting patterns and chemical shifts are dictated by their positions relative to the bromo and cyano substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|---|

| 4.70 | s | 2H | - | -CH₂Br |

| 7.71 | d | 1H | 8.0 | Ar-H |

| 7.73 | d | 1H | 8.0 | Ar-H |

| 8.04 | s | 1H | - | Ar-H |

s = singlet, d = doublet, Ar-H = Aromatic Proton

Carbon (¹³C) NMR Spectral Analysis

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of both the ¹H and ¹³C signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the -CH₂Br group would be observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration would typically be found in the lower frequency region of the spectrum, usually below 800 cm⁻¹.

Mass Spectrometry (MS) for Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 1:2:1, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of a bromine atom (Br•) or the entire bromomethyl group (-CH₂Br).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This analysis would confirm the planar structure of the benzene ring and the relative positions of the bromo, bromomethyl, and cyano substituents. Furthermore, it would reveal information about the intermolecular interactions and packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Bromomethyl Benzonitrile

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For 3-Bromo-4-(bromomethyl)benzonitrile, theoretical studies can offer deep insights into its structural, electronic, and spectroscopic characteristics, as well as its potential behavior in chemical reactions. While specific, in-depth computational research on this particular compound is not extensively documented in publicly available literature, the established methodologies of computational chemistry allow for a detailed projection of how such studies would be conducted and the nature of the findings they would yield.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are central to the analytical workflow for 3-Bromo-4-(bromomethyl)benzonitrile, offering high-resolution separation and sensitive detection. Gas chromatography and high-performance liquid chromatography are the principal methods employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is particularly effective for assessing the purity of the compound and for identifying and quantifying any process-related impurities. researchgate.net The coupling of a gas chromatograph with a mass spectrometer allows for the separation of individual components in a mixture, followed by their identification based on their unique mass spectra.

In a typical GC-MS analysis for purity assessment, a dilute solution of this compound in a suitable organic solvent is injected into the GC system. The compound, along with any impurities, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, enabling confident identification.

Impurity profiling is a critical aspect of pharmaceutical analysis. researchgate.net Potential impurities in this compound could include starting materials, by-products from the synthesis, and degradation products. For instance, isomers such as 4-bromo-3-(bromomethyl)benzonitrile (B1339099) or compounds with incomplete bromination could be present. GC-MS, especially with high-resolution mass spectrometry (HRMS), can elucidate the elemental composition of these unknown impurities, facilitating their structural identification. researchgate.net

| Parameter | Value/Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Detector | Mass Spectrometer (e.g., Agilent 5977B MSD) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 m/z |

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Fast Liquid Chromatography (UFLC), are indispensable for the analysis of non-volatile or thermally labile compounds, and for the separation of complex mixtures. For this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, is well-retained on such columns, allowing for its effective separation from more polar impurities.

UFLC, by utilizing smaller particle size columns and higher pressures, offers significantly faster analysis times and improved resolution compared to conventional HPLC. This high-throughput capability is particularly advantageous in process monitoring and quality control environments. The separation of positional isomers, which can be challenging, is often achievable with optimized HPLC or UFLC methods, potentially using specialized columns that exploit different retention mechanisms like π-π interactions. rsc.orgnacalai.com

| Parameter | Value/Condition |

| HPLC System | Shimadzu Prominence UFLC or equivalent |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Conditions for the Analysis of this compound

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org For this compound, derivatization can be employed to enhance its detectability in both GC and HPLC, particularly for trace-level analysis.

The highly reactive bromomethyl group is the primary site for derivatization. Nucleophilic substitution reactions can be utilized to introduce a chromophore or a fluorophore, significantly increasing the response in UV or fluorescence detectors in HPLC. researchgate.netlibretexts.org For instance, reaction with a fluorescent amine or thiol can lead to a highly sensitive detection method.

In the context of GC analysis, derivatization can improve the volatility and thermal stability of a compound. While this compound is amenable to direct GC analysis, derivatization can be useful for confirming its identity or for analyzing it in complex matrices. The nitrile group can also be a target for derivatization, for example, through hydrolysis to a carboxylic acid followed by esterification to a more volatile derivative. research-solution.com

A potential derivatization reaction for the bromomethyl group could involve a nucleophilic substitution with a reagent containing a UV-active or fluorescent moiety. For example, reaction with a phenol (B47542) or a thiol containing a large aromatic system would yield a derivative with enhanced UV absorbance.

Table 3: Potential Derivatization Reactions for this compound

| Functional Group | Derivatizing Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Bromomethyl | 4-Nitrophenol | 4-Nitrophenyl ether derivative | Enhanced UV detection in HPLC |

| Bromomethyl | Dansyl cadaverine | Dansylated amine derivative | Highly sensitive fluorescence detection in HPLC |

Patent Landscape and Commercial Applications

Overview of Patent Filings Involving 3-Bromo-4-(bromomethyl)benzonitrile

The patent landscape for this compound primarily revolves around its use as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). While patents specifically claiming the molecule itself are less common, its appearance in the patent literature is predominantly within the context of broader claims covering synthetic routes to new chemical entities.

A significant area of patent activity for structurally similar compounds, such as 4-(bromomethyl)benzonitrile, is in the synthesis of kinase inhibitors for cancer therapy. These patents often describe multi-step synthetic processes where a brominated cyanobenzyl moiety is introduced to form the core structure of the final drug molecule. For instance, patent applications for anaplastic lymphoma kinase (ALK) and c-Met inhibitors, such as Crizotinib and Lorlatinib, detail synthetic pathways that utilize precursors structurally related to this compound. Although these patents may not explicitly name this specific intermediate, the methodologies described are often adaptable to it, suggesting its potential role in the synthesis of next-generation inhibitors.

The following table provides a representative overview of the types of patents where this compound or closely related structures are cited as intermediates:

| Patent/Application Number | Title | Relevance to this compound |

| WO 2014/127387 A1 | Preparation of pyrazole derivatives as ALK and c-Met inhibitors | Describes synthetic routes for kinase inhibitors where brominated benzyl (B1604629) derivatives are key starting materials. |

| CN 104844605 A | Method for preparing Lorlatinib | Outlines the synthesis of a potent ALK inhibitor, a process that involves intermediates structurally analogous to this compound. |

| US 2007/0066831 A1 | Process for preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile | Details the synthesis of Letrozole, an aromatase inhibitor, using 4-(bromomethyl)benzonitrile, highlighting the utility of this class of compounds in pharmaceutical synthesis. google.com |

It is important to note that the patent filings often aim for broad protection of a synthetic methodology, and therefore may not list every possible permutation of substituted starting materials. The value of this compound lies in its bifunctional nature, possessing both a reactive bromomethyl group for alkylation reactions and a nitrile group that can be further manipulated, making it an attractive building block for medicinal chemists.

Industrial Applications in Pharmaceutical and Agrochemical Sectors

The industrial utility of this compound is concentrated in its role as a crucial intermediate for the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Sector:

In the pharmaceutical industry, this compound is a valuable precursor for the synthesis of a variety of therapeutic agents, most notably in the oncology field. Its structure is particularly suited for the development of kinase inhibitors, a class of targeted therapy drugs that have revolutionized cancer treatment.

Kinase Inhibitors: this compound serves as a key building block for the synthesis of potent inhibitors of various protein kinases, such as ALK and c-Met. These kinases are often dysregulated in various cancers, and their inhibition can lead to tumor growth arrest and regression. The bromomethyl group allows for the facile introduction of the benzonitrile (B105546) moiety into a larger molecular scaffold, while the bromo and nitrile substituents can be used to fine-tune the electronic and steric properties of the final molecule to optimize its binding affinity and pharmacokinetic profile. Crizotinib, a dual inhibitor of ALK and c-Met, is a prime example of a drug whose synthesis involves intermediates structurally related to this compound. researchgate.net

The general synthetic approach involves the reaction of the bromomethyl group with a nucleophile, such as an amine or a thiol, on a heterocyclic core, to construct the desired drug molecule. The presence of the bromo substituent on the phenyl ring can further serve as a handle for subsequent cross-coupling reactions to build more complex architectures.

Agrochemical Sector:

While less documented than its pharmaceutical applications, this compound and related compounds also have potential applications in the agrochemical industry. The benzonitrile structural motif is present in a number of herbicides and pesticides. The reactivity of the bromomethyl group allows for its incorporation into larger molecules to create new active ingredients with desired biological activities.

For example, the synthesis of certain classes of herbicides involves the alkylation of a core molecule with a substituted benzyl bromide. The presence of the bromo and nitrile groups on the aromatic ring of this compound can influence the herbicidal activity and selectivity of the final product. Research in this area is ongoing, with patent literature indicating a continued interest in novel benzonitrile derivatives for crop protection.

Q & A

Basic Question

- Chromatography : Flash column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for purification .

- Spectroscopy : Compare experimental IR and NMR data with theoretical predictions (e.g., DFT calculations for vibrational modes) or literature benchmarks. For example, IR spectra of related brominated benzonitriles show characteristic C≡N stretches near 2230 cm⁻¹ and C-Br vibrations at 600–800 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight, as demonstrated for brominated analogs (e.g., [M+H]⁺ at m/z 287.9442) .

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electrophilic Reactivity : The electron-withdrawing cyano and bromomethyl groups activate the aromatic ring for nucleophilic substitution or cross-coupling reactions.

- Vibrational Modes : Theoretical IR spectra align with experimental data to confirm functional group assignments .

- Reaction Pathways : Transition state analysis for SN2 displacement of bromine or participation in Suzuki-Miyaura coupling .

How does this compound perform in cross-coupling reactions?

Advanced Question

The bromine and bromomethyl groups serve as dual electrophilic sites for sequential functionalization. For example:

- Buchwald-Hartwig Amination : The bromine site can couple with amines, while the bromomethyl group undergoes nucleophilic substitution.

- Suzuki-Miyaura Coupling : Pd-catalyzed coupling of the aryl bromide with boronic acids, as seen in analogous bromobenzonitrile derivatives .

- Mechanistic Considerations : Steric hindrance from the bromomethyl group may slow coupling kinetics, requiring optimized ligands (e.g., XPhos) and elevated temperatures .

What challenges arise in crystallographic characterization of brominated benzonitriles?

Advanced Question

- Crystal Packing : Bromine’s heavy-atom effect aids phasing, but the bromomethyl group’s flexibility complicates structure determination. SHELXL refinement (via SHELX software) is recommended for resolving disorder .

- Twinned Data : High-resolution data (≤1.0 Å) improves refinement accuracy. For example, derivatives like 4-bromo-2-chlorobenzonitrile crystallize in monoclinic systems (e.g., P2₁/c) with distinct Br···π interactions .

How is this compound utilized in medicinal chemistry?

Advanced Question

- Intermediate for Bioactive Molecules : It serves as a precursor for angiotensin II receptor antagonists (e.g., Irbesartan analogs) and cytotoxic indenoisoquinolinones .

- Functionalization Strategies : The bromomethyl group can be substituted with nucleophiles (e.g., amines, thiols) to generate prodrugs or targeted therapies .

What safety and handling protocols are critical for this compound?

Basic Question

- Toxicity : Brominated nitriles may release HCN under acidic conditions; use in fume hoods with cyanide detectors.

- Storage : Store at 4°C in airtight containers, away from light and moisture .

- Waste Disposal : Neutralize with alkaline peroxide solutions before disposal to degrade cyanide groups .

How can solvent effects influence its reactivity in nucleophilic substitutions?

Advanced Question

- Polar Aprotic Solvents : DMF or DMSO enhance SN2 reactivity at the bromomethyl site by stabilizing transition states.

- Protic Solvents : Ethanol/water mixtures favor elimination (e.g., dehydrobromination) over substitution.

- Case Study : In DMF, K₂CO₃-mediated substitution with 2-bromopropanol yields 3-bromo-4-(3-hydroxypropoxy)benzonitrile with 81% efficiency .

What spectroscopic techniques resolve ambiguities in structural isomerism?

Advanced Question

- NOESY NMR : Differentiates ortho vs. para substitution patterns by correlating spatial proximity of protons.

- X-ray Crystallography : Defines absolute configuration, as applied to analogs like 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile .

- 13C NMR : The cyano carbon appears as a sharp singlet near δ 116–119 ppm, while brominated carbons resonate at δ 120–135 ppm .

What are the limitations of using this compound in high-throughput screening?

Advanced Question

- Stability : Hydrolytic degradation in aqueous media limits shelf life.

- Synthetic Complexity : Multi-step derivatization requires rigorous optimization (e.g., protecting groups for selective functionalization) .

- Analytical Interference : Bromine’s isotopic pattern (⁷⁹Br/⁸¹Br) complicates LC-MS quantification; use high-resolution instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.